molecular formula C9H13NO2 B7902354 2,4-Dimethoxy-5-methylaniline

2,4-Dimethoxy-5-methylaniline

Cat. No.: B7902354
M. Wt: 167.20 g/mol
InChI Key: QYMODTQQSQJFJQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylaniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, featuring two methoxy groups and one methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxytoluene, followed by reduction of the nitro group to an amine. This process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Catalytic hydrogenation is another method that can be employed for the reduction step in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4-Dimethoxy-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-methylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and binding properties. These functional groups can affect the compound’s ability to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the methoxy groups, leading to different reactivity and applications.

    2-Methoxy-5-methylaniline: Has only one methoxy group, resulting in distinct chemical properties.

    4-Chloro-2-methoxy-5-methylaniline:

Uniqueness

2,4-Dimethoxy-5-methylaniline is unique due to the presence of both methoxy groups and a methyl group, which confer specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dimethoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMODTQQSQJFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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